tert-Butyl(2-methylpropyl)mercury

Description

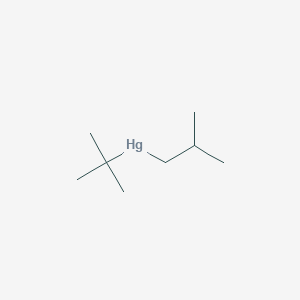

tert-Butyl(2-methylpropyl)mercury is a dialkylmercury compound featuring a tert-butyl group [(CH₃)₃C–] and a 2-methylpropyl (isobutyl, CH₂CH(CH₃)₂) group bonded to a central mercury atom. Dialkylmercury species are known for their high stability due to strong Hg–C bonds and steric shielding from bulky substituents, which reduce reactivity and volatility .

Properties

CAS No. |

78226-00-3 |

|---|---|

Molecular Formula |

C8H18Hg |

Molecular Weight |

314.82 g/mol |

IUPAC Name |

tert-butyl(2-methylpropyl)mercury |

InChI |

InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h1-3H3;4H,1H2,2-3H3; |

InChI Key |

PYIFAODTLCSXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Hg]C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-methylpropyl)mercury typically involves the reaction of tert-butylmercury chloride with 2-methylpropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the organomercury compound. The general reaction scheme is as follows:

tert-Butylmercury chloride+2-methylpropylmagnesium bromide→this compound+MgClBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(2-methylpropyl)mercury undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) compounds.

Reduction: Reduction reactions can convert it back to elemental mercury.

Substitution: The tert-butyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Mercury(II) oxide or other mercury(II) salts.

Reduction: Elemental mercury.

Substitution: Various organomercury compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry: tert-Butyl(2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of reaction mechanisms involving organomercury intermediates.

Biology: In biological research, this compound is used to study the effects of organomercury compounds on biological systems. It serves as a model compound to understand the toxicity and metabolic pathways of mercury-containing substances.

Medicine: While direct medical applications are limited due to toxicity, the compound is used in the development of mercury-based pharmaceuticals and in the study of mercury poisoning treatments.

Industry: In industrial applications, this compound is used in the production of catalysts and in the synthesis of specialty chemicals. Its unique properties make it valuable in processes requiring precise control of chemical reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl(2-methylpropyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction is a key factor in the compound’s toxicity and its effects on biological systems.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Organomercury Compounds

Key Research Findings

- Structural Insights : X-ray analysis of mercury tert-butyl mercaptide revealed a polymeric lattice stabilized by Hg–S interactions, contrasting with molecular structures of smaller mercaptides. This suggests this compound may exhibit similar rigidity and low solubility .

- Environmental Behavior: Photochemical degradation of organomercury compounds in aqueous environments is influenced by alkyl group size. Bulky tert-butyl derivatives may resist light-induced breakdown compared to linear analogs .

- Synthetic Challenges : Steric hindrance in tert-butyl-containing compounds complicates synthesis, requiring specialized conditions for Hg–C bond formation .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl(2-methylpropyl)mercury, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation of mercury halides using Grignard or organolithium reagents. For example, reacting tert-butylmagnesium bromide with 2-methylpropylmercury iodide under inert conditions (argon/nitrogen) can yield the target compound. Purity optimization requires rigorous purification via column chromatography or recrystallization, followed by characterization using , , and mass spectrometry. CHN elemental analysis is critical to confirm stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : identifies proton environments (e.g., tert-butyl vs. 2-methylpropyl groups), while provides direct insight into mercury bonding .

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. For example, analogous tert-butyl mercury compounds exhibit distorted tetrahedral coordination around Hg, with Hg–C bond lengths averaging 2.08 Å .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes. Avoid inducing vomiting if ingested—seek medical attention .

- Storage : Keep in airtight containers under nitrogen, away from light and oxidizers .

Advanced Research Questions

Q. How does this compound participate in environmental methylation processes under varying conditions?

- Methodological Answer : Under UV light, tert-butyl groups can act as methyl donors, facilitating mercury methylation in aqueous environments. Chen et al. (2015) demonstrated that tert-butyl compounds methylate inorganic Hg at pH 5–7, forming methylmercury (MeHg), a neurotoxin. Isotopic labeling (e.g., ) and HPLC-ICP-MS are used to track methylation pathways .

| Condition | Methylation Rate (nmol/L/day) | Key Catalyst |

|---|---|---|

| UV Light (λ = 254 nm) | 12.3 ± 1.2 | Hydroxyl radicals |

| Dark, pH 7 | 0.8 ± 0.3 | Dissolved organic carbon |

Q. How can researchers resolve contradictions in reported solubility and sublimation behavior of this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. For example, X-ray diffraction of tert-butyl mercury mercaptide revealed polymeric vs. molecular structures, impacting solubility. To address contradictions:

- Conduct thermal gravimetric analysis (TGA) to assess sublimation temperatures (e.g., 135°C at 0.1 mmHg) .

- Compare solubility in aprotic solvents (e.g., toluene vs. THF) using dynamic light scattering (DLS) to detect colloidal aggregates .

Q. What advanced methods are suitable for studying the degradation pathways of this compound in marine systems?

- Methodological Answer :

- Stable Isotope Probing (SIP) : Use -labeled compounds to track biotic/abiotic degradation via GC-MS .

- Synchrotron XAS : Mercury L-edge XANES identifies speciation changes (e.g., Hg, Hg, or organomercury) in sediments .

- Microcosm Experiments : Simulate marine conditions with controlled redox potentials to quantify demethylation rates .

Q. How should researchers analyze conflicting toxicity data between in vitro and environmental exposure models?

- Methodological Answer :

- In Vitro : Use HepG2 cells to measure acute toxicity (LC) via MTT assays. Reported LC for analogous compounds: 48–72 µM .

- Environmental Models : Apply species sensitivity distribution (SSD) curves to extrapolate lab data to field conditions. Address discrepancies by testing metabolite profiles (e.g., Hg-glutathione complexes) using LC-TOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.